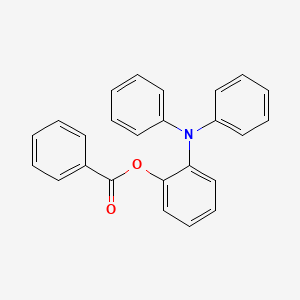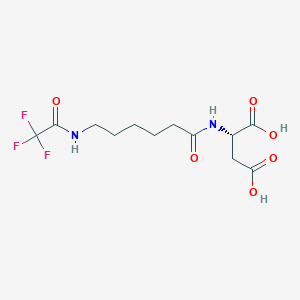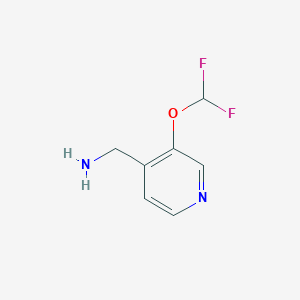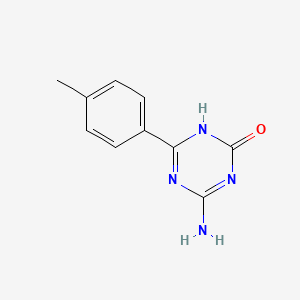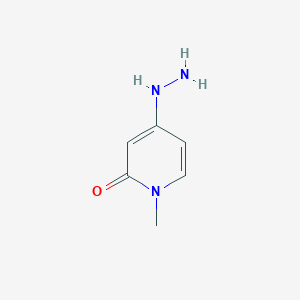![molecular formula C32CoF16N8 B13137169 cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex cobalt compound known for its unique structure and properties. This compound is characterized by its hexadecafluoro groups and multiple nitrogen atoms, making it a significant subject of study in various scientific fields.
Vorbereitungsmethoden
The synthesis of this compound involves intricate chemical reactions and specific conditions. One common method includes the use of cobalt salts and hexadecafluoro precursors under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the formation of the desired complex structure. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state cobalt complexes.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: The hexadecafluoro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of heterocycles.
Biology: Studies have explored its potential as a bioactive agent due to its unique structure and reactivity.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including photonic and optical materials.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on the context of its application. In catalytic reactions, it often acts by facilitating the formation of reactive intermediates such as cobalt(III) carbene-radicals and cobalt(III) nitrene-radicals . These intermediates enable efficient transformations in organic synthesis. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to alterations in cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other cobalt complexes, this compound stands out due to its hexadecafluoro groups and extensive nitrogen coordination. Similar compounds include:
Cobalt(II) phthalocyanine: Known for its use in dye and pigment industries.
Cobalt(III) acetylacetonate: Commonly used as a catalyst in organic synthesis.
Cobalt(II) chloride: A simpler cobalt compound with various industrial applications.
This compound’s unique structure and properties make it a valuable subject of study and application in multiple scientific domains.
Eigenschaften
Molekularformel |
C32CoF16N8 |
|---|---|
Molekulargewicht |
859.3 g/mol |
IUPAC-Name |
cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Co/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI-Schlüssel |
OFILAZNRYPZFNX-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



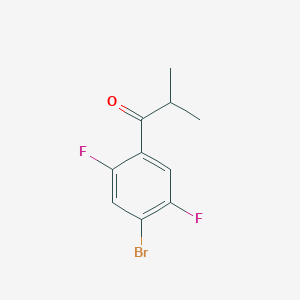
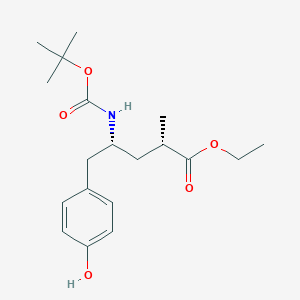
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)

